molecular formula C7H8ClNO B037218 2-Chloro-4-methoxy-6-methylpyridine CAS No. 1227578-45-1

2-Chloro-4-methoxy-6-methylpyridine

Cat. No. B037218
M. Wt: 157.6 g/mol
InChI Key: CKICKGNFHKNNGD-UHFFFAOYSA-N
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Description

"2-Chloro-4-methoxy-6-methylpyridine" is a chemical compound with notable applications in the synthesis of various organic compounds and materials. This document outlines the synthesis, structural analysis, chemical reactions, and physical and chemical properties of "2-Chloro-4-methoxy-6-methylpyridine", based on scientific research findings.

Synthesis Analysis

The synthesis of derivatives closely related to "2-Chloro-4-methoxy-6-methylpyridine" involves multiple steps, including chlorination, nitration, ammoniation, and methoxylation, among others. These procedures are tailored to introduce specific functional groups, enhance the molecule's reactivity, or modify its physical and chemical properties. For instance, a novel protocol using Vilsmeier–Haack chlorination was employed to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from its precursor, illustrating the complexity and specificity of synthetic strategies in this chemical domain (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structure of "2-Chloro-4-methoxy-6-methylpyridine" derivatives has been extensively analyzed using techniques such as X-ray diffraction, IR, NMR, and electronic spectroscopy. These studies reveal detailed information on the compound's geometric parameters, bond lengths, angles, and the influence of substituents on the molecule's overall structure. For example, a study on a closely related compound showed that it crystallizes with two independent molecules in the asymmetric unit, indicating the impact of molecular interactions on its solid-state structure (Jukić et al., 2010).

Chemical Reactions and Properties

"2-Chloro-4-methoxy-6-methylpyridine" undergoes various chemical reactions, including nucleophilic substitutions, which are essential for the synthesis of functionally diverse derivatives. The presence of chloro, methoxy, and methyl groups in the molecule facilitates these reactions by influencing its reactivity and interaction with different reagents. The compound's ability to participate in reactions such as the Vilsmeier–Haack chlorination highlights its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of "2-Chloro-4-methoxy-6-methylpyridine" and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. These properties are determined by the compound's molecular structure and the nature of its substituents. Studies employing techniques like X-ray analysis and spectroscopy provide valuable insights into these aspects, facilitating the optimization of synthesis and application processes.

Chemical Properties Analysis

The chemical properties of "2-Chloro-4-methoxy-6-methylpyridine" are influenced by its functional groups, which determine its reactivity, stability, and interaction with other molecules. The compound's ability to form hydrogen bonds and participate in π⋯π stacking interactions is significant for its chemical behavior and potential applications in designing complex molecular assemblies. The detailed study of these properties is essential for advancing the understanding and utilization of this compound in various chemical contexts.

Scientific research applications

Equilibrium Studies and Substituent Effects

2-Chloro-4-methoxy-6-methylpyridine has been studied for its role in equilibrium studies. Beak, Woods, and Mueller (1972) explored how substituents like 4-methoxy-6-methyl affect the stability of isomeric pyridones, providing insights into the stability differences between isomeric 1-methyl 2- and 4-pyridones. This research offers a quantitative estimate of these stability differences, crucial for understanding chemical binding energies in substituted compounds of this series (Beak, Woods, & Mueller, 1972).

Reactions with Caesium Fluoroxysulphate

Stavber and Zupan (1990) demonstrated that pyridine reacts with CsSO4F to produce various products, including 2-methoxy-3-chloropyridine and 2-methoxy-3-methylpyridine. The distribution of these products depends significantly on the solvent used. This study highlights the compound's reactivity and potential for producing diverse pyridine derivatives (Stavber & Zupan, 1990).

Reactive Intermediate Formation

Connon and Hegarty (2004) reported the enhanced dienophilicity of 4-methoxy analogues of 2,3-pyridyne relative to the base compound itself. Their research involves the regioselective lithiation of 4-alkoxy-2-chloropyridine at low temperatures, followed by elimination to form reactive pyridynes. This study sheds light on the formation of reactive intermediates in chemical synthesis (Connon & Hegarty, 2004).

Synthesis of Pyridylpropionates

Adger et al. (1988) described the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in creating potent long-acting histamine H2-receptor antagonists. This synthesis involves alkylation of 2-methoxy-4-methylpyridine, showcasing the compound's role in synthesizing medically relevant chemicals (Adger et al., 1988).

Nucleophilic Substitution Reactions

Kaigorodova et al. (1999) studied the nucleophilic substitution of the chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine, leading to the formation of 2(1H)-pyridinethione. This research is essential for understanding the reactivity of chloro and methoxy substituents in nucleophilic substitution reactions (Kaigorodova et al., 1999).

properties

IUPAC Name

2-chloro-4-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKICKGNFHKNNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600804
Record name 2-Chloro-4-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-6-methylpyridine

CAS RN

1227578-45-1
Record name 2-Chloro-4-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxy-6-methylpyridine
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